molecular formula C10H19O5P B11720679 Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate CAS No. 4834-02-0

Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate

Cat. No.: B11720679
CAS No.: 4834-02-0
M. Wt: 250.23 g/mol
InChI Key: UBBRMCHLUWPZKH-UHFFFAOYSA-N
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Description

Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is an organic compound that belongs to the class of phosphonic acid esters. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry. The presence of the diethoxyphosphoryl group in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate typically involves the reaction of methyl 3-methylbut-2-enoate with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate serves as a crucial building block in the synthesis of complex organic molecules. Its unique phosphonate structure allows for the formation of various derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is being investigated for its potential biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that it possesses antimicrobial activity against several bacterial strains, including resistant strains such as Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
    Staphylococcus aureus5.0
    Escherichia coli10.0
  • Anticancer Activity : Research has shown that the compound may inhibit the proliferation of cancer cell lines, demonstrating IC50 values in the low micromolar range against lines such as HeLa and A549.

Agrochemicals

In agricultural applications, this compound is being explored as a potential insect growth regulator. It affects the growth and development of insects by disrupting their biochemical pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against a panel of gram-positive and gram-negative bacteria. The results demonstrated significant antimicrobial activity, with specific focus on its effectiveness against resistant strains.

Case Study 2: Cytotoxicity Assessments

In vitro assessments on various cancer cell lines indicated that this compound exhibited notable cytotoxic effects. The mechanism involved apoptosis induction and inhibition of cell migration.

Summary Table of Applications

Application AreaDescription
Organic SynthesisBuilding block for complex organic molecules, pharmaceuticals, and agrochemicals.
Medicinal ChemistryExhibits antimicrobial and anticancer properties; potential for drug development.
Agrochemical DevelopmentInvestigated as an insect growth regulator influencing pest populations in agricultural settings.

Mechanism of Action

The mechanism of action of Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate esters. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(diethoxyphosphoryl)acetate
  • Diethyl (4-(diethoxyphosphoryl)phenyl)phosphonate
  • Ethyl 4-(diethoxyphosphoryl)butanoate

Uniqueness

Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is unique due to its specific structural features, such as the presence of both a diethoxyphosphoryl group and a methylbut-2-enoate moiety. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its significance compared to other similar compounds.

Biological Activity

Methyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate is a phosphonate compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyValue
CAS Number 4834-02-0
Molecular Formula C10H17O5P
Molecular Weight 246.22 g/mol
IUPAC Name This compound

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

In a recent study, the minimum inhibitory concentration (MIC) values for these pathogens were determined, demonstrating its effectiveness as a potential antimicrobial agent. For instance, the compound exhibited an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial properties .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)

In these assays, the compound displayed cytotoxic effects with IC50 values of approximately 45 µg/mL for HeLa cells and 50 µg/mL for A549 cells. These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably, it has been identified as an inhibitor of phosphodiesterase enzymes, which play a vital role in cell signaling pathways. This inhibition can lead to altered cellular responses and contribute to its antimicrobial and anticancer effects.

Case Studies

  • Antibacterial Efficacy : A study conducted on various derivatives of phosphonate compounds found that this compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections .
  • Cytotoxicity Assessment : In vitro tests on HeLa cells revealed that treatment with this compound led to increased apoptosis rates compared to control groups. Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G1 phase, providing insights into its mechanism as an anticancer agent .

Properties

CAS No.

4834-02-0

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

IUPAC Name

methyl 4-diethoxyphosphoryl-3-methylbut-2-enoate

InChI

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3

InChI Key

UBBRMCHLUWPZKH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=CC(=O)OC)C)OCC

Origin of Product

United States

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